molecular formula C11H13FO3 B13977917 3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzoic acid

3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzoic acid

Cat. No.: B13977917
M. Wt: 212.22 g/mol
InChI Key: LSLBDTXZCRRPSS-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the third position and a hydroxy-methyl-propyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of fluorobenzene with an appropriate acyl chloride, followed by hydrolysis and subsequent functional group transformations to introduce the hydroxy-methyl-propyl group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride and an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-Fluoro-4-(2-oxo-2-methyl-propyl)benzoic acid.

    Reduction: 3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzyl alcohol.

    Substitution: 3-Amino-4-(2-hydroxy-2-methyl-propyl)benzoic acid.

Scientific Research Applications

3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-hydroxy-2-methyl-propyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy-methyl-propyl group can form hydrogen bonds with target proteins, influencing their activity and function. The carboxylic acid group may also participate in ionic interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(2-hydroxy-2-methyl-propyl

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

3-fluoro-4-(2-hydroxy-2-methylpropyl)benzoic acid

InChI

InChI=1S/C11H13FO3/c1-11(2,15)6-8-4-3-7(10(13)14)5-9(8)12/h3-5,15H,6H2,1-2H3,(H,13,14)

InChI Key

LSLBDTXZCRRPSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=C(C=C1)C(=O)O)F)O

Origin of Product

United States

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